

# **Application Notes: Immunohistochemical Detection of CCR7 in Tissue Samples**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CCR7 antagonist 1 |           |
| Cat. No.:            | B15607549         | Get Quote |

For Research Use Only.

#### Introduction

C-C chemokine receptor type 7 (CCR7) is a G-protein coupled receptor that plays a pivotal role in the immune system, primarily by directing the migration of dendritic cells and T cells to secondary lymphoid organs.[1] Its ligands are the chemokines CCL19 and CCL21. Beyond its physiological function, CCR7 is implicated in the pathology of various diseases, including chronic inflammatory conditions and cancer, where it can mediate lymph node metastasis.[2][3] Consequently, the accurate detection and quantification of CCR7 in tissue samples by immunohistochemistry (IHC) is a critical tool for researchers in immunology, oncology, and drug development. These application notes provide a detailed protocol for the immunohistochemical staining of CCR7 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

## **CCR7 Signaling Pathway**

Upon binding its ligands, CCL19 and CCL21, CCR7 activates several downstream signaling pathways that regulate cell migration, survival, and actin dynamics. Key pathways include the PI3K/Akt pathway, which promotes cell survival, the MAPK pathway (including MEK, ERK, p38, and JNK), which is crucial for chemotaxis, and the RhoA pathway, which governs changes in the actin cytoskeleton required for cell motility.[4][5][6]





Click to download full resolution via product page

Caption: CCR7 signaling cascade upon ligand binding.



### **Quantitative Data Summary**

The expression of CCR7 has been quantitatively and semi-quantitatively assessed in various cancer types, often showing a correlation with clinicopathological features. The following table summarizes representative findings.



| Cancer Type                          | Number of Patients | Method of<br>Quantification        | Key Findings                                                                                                                       | Reference |
|--------------------------------------|--------------------|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Invasive Breast<br>Carcinoma         | 866                | H-score                            | High cytoplasmic CCR7 expression (H-score >120) in 47% of tumors. Weak positive association with axillary lymph node stage 3.      | [7]       |
| Breast Cancer                        | 70                 | Staining Index                     | expression was significantly associated with disease stage (p<0.001), grade (p<0.035), and lymph node metastasis (p<0.003).        | [2]       |
| Gastric Cancer                       | 70                 | Staining Intensity<br>& Percentage | High CCR7 expression in 52.9% of tumor tissue. Significantly related to lymph node metastasis (p=0.00) and disease stage (p=0.00). | [8]       |
| T-cell Non-<br>Hodgkin's<br>Lymphoma | 41                 | Staining<br>Percentage             | High CCR7 expression was significantly associated with                                                                             | [9]       |



multiple lesions and higher disease stage (III/IV).

# **Experimental Protocols Immunohistochemistry Protocol for CCR7 in FFPE Tissue**

This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.

#### Materials and Reagents:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- · Deionized water
- Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA Buffer, pH
   9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1-5% normal serum from the secondary antibody host species in PBS, or commercial blocking solutions)
- Primary Antibody: Anti-CCR7 antibody (Refer to Table 2 for examples)
- Primary Antibody Diluent (e.g., PBS with 1% BSA)
- Polymer-based detection system (e.g., HRP-polymer anti-Rabbit/Mouse IgG)



- Chromogen Substrate (e.g., DAB)
- Hematoxylin counterstain
- Mounting Medium

Table 2: Example Anti-CCR7 Antibodies for IHC

| Antibody            | Host   | Туре       | Recommended<br>Dilution | Vendor                      |
|---------------------|--------|------------|-------------------------|-----------------------------|
| Anti-CCR7 [Y59]     | Rabbit | Monoclonal | 1:5000                  | Abcam<br>(ab32527)          |
| Anti-CCR7           | Rabbit | Polyclonal | 1:100 - 1:200           | Proteintech<br>(25898-1-AP) |
| Anti-CCR7<br>[4B12] | Rat    | Monoclonal | Validated for IHC       | Thermo Fisher<br>(MA1-163)  |
| Anti-CCR7           | Rabbit | Polyclonal | 1:100                   | 7TM Antibodies              |

Procedure:





Click to download full resolution via product page

Caption: Immunohistochemistry workflow for CCR7 detection.



#### Step-by-Step Method:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95%
     (1 change for 3 minutes), and 70% (1 change for 3 minutes).
  - · Rinse in deionized water.
- Antigen Retrieval:
  - Perform Heat-Induced Epitope Retrieval (HIER) for optimal results with CCR7.
  - Pre-heat antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0) to 95-100°C in a water bath or steamer.[10]
  - Immerse slides in the hot buffer and incubate for 20-40 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.[11]
  - Rinse slides in wash buffer (e.g., PBS).
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with wash buffer.
- Blocking:
  - Apply a protein-based blocking solution, such as 1-5% normal serum from the species in which the secondary antibody was raised, for 30-60 minutes at room temperature.[5] This step is crucial to prevent non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the anti-CCR7 primary antibody to its optimal concentration in the primary antibody diluent.
- Incubate the sections with the diluted primary antibody. Incubation for 1 hour at room temperature or overnight at 4°C is recommended for optimal signal.[7][12]
- Detection System:
  - Rinse slides with wash buffer.
  - Apply the HRP-polymer-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
  - Rinse with wash buffer.
- Chromogen Development:
  - Apply the DAB chromogen substrate and incubate for a time sufficient to produce a brown precipitate at the site of antigen localization (typically 2-10 minutes). Monitor the reaction under a microscope.
  - Stop the reaction by rinsing with deionized water.
- · Counterstaining:
  - Lightly counterstain the sections with hematoxylin (e.g., 1-2 minutes).
  - "Blue" the hematoxylin in running tap water or a suitable bluing reagent.
- Dehydration and Mounting:
  - Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
  - Clear in xylene.
  - Coverslip the slides using a permanent mounting medium.

#### **Quality Control:**



- Positive Control: Use tissue known to express CCR7, such as tonsil or spleen, to validate the staining protocol.[10][13]
- Negative Control: Omit the primary antibody incubation step to check for non-specific staining by the detection system.
- Isotype Control: Incubate a slide with an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target tissue.

#### Troubleshooting:

- No Staining: Verify antibody viability, optimize antigen retrieval (try a different buffer or timing), and increase primary antibody concentration or incubation time.
- High Background: Ensure adequate blocking, check for endogenous peroxidase activity, and optimize antibody concentrations.
- Non-specific Staining: Confirm antibody specificity with negative controls and consider using a different antibody clone.

By following this detailed protocol and incorporating appropriate controls, researchers can achieve reliable and reproducible immunohistochemical detection of CCR7 in tissue samples, facilitating further investigation into its role in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Clinicopathological and Prognostic Value of CCR7 Expression in Breast Cancer Throughout the Literature: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 2. Investigation of CCR7 Marker Expression Using Immunohistochemical Method and Its Association with Clinicopathologic Properties in Patients with Breast Cancer | International Journal of Hematology-Oncology and Stem Cell Research [ijhoscr.tums.ac.ir]



- 3. preprints.org [preprints.org]
- 4. Blocking Buffer for Immunohistochemistry (Serum and Azide Free) (MB-071-0100) |
   Rockland [rockland.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine (C-C motif) receptor 7 (CCR7) associates with the tumour immune microenvironment but not progression in invasive breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoplasmic CCR7 (CCR7c) Immunoexpression Is Associated with Tumor Invasion in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR7 antibody (25898-1-AP) | Proteintech [ptglab.com]
- 10. biocompare.com [biocompare.com]
- 11. For how long should I incubate a primary antibody? IHC WORLD [ihcworld.com]
- 12. Cytoplasmic CCR7 (CCR7c) Immunoexpression Is Associated with Tumor Invasion in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7tmantibodies.com [7tmantibodies.com]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Detection of CCR7 in Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607549#immunohistochemistry-protocol-for-detecting-ccr7-in-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com